2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one
Description
The compound 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one is a fused heterocyclic molecule comprising a 4H-chromen-4-one core substituted at position 2 with a 3,4-dihydroquinoline carbonyl group and methyl groups at positions 6 and 7. This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)-6,8-dimethylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-13-10-14(2)20-16(11-13)18(23)12-19(25-20)21(24)22-9-5-7-15-6-3-4-8-17(15)22/h3-4,6,8,10-12H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJYJJFYWRRZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Attachment of the Chromenone Structure: The chromenone moiety can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Coupling: The final step involves coupling the quinoline and chromenone structures through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline and chromenone derivatives.
Scientific Research Applications
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromenone Derivatives
Chromen-4-one derivatives are widely studied for their bioactivity. Key comparisons include:
Key Differences :
- Core Structure : The target compound’s 4H-chromen-4-one core differs from 2H-chromen-2-one derivatives in ring oxidation state and conjugation, affecting electronic properties and binding interactions .
Dihydroquinoline-Containing Compounds
Dihydroquinoline motifs are common in drug discovery. Notable analogs include:
Key Differences :
- Scaffold: The target compound’s chromenone core differs from quinoline-based analogs, which may reduce planarity and alter target selectivity .
Pharmacological and Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight (estimated ~350–400 g/mol) is lower than quinoline-amide analogs (e.g., 524–602 g/mol in ), suggesting better oral bioavailability .
- Solubility: The dihydroquinoline carbonyl group may increase polarity compared to alkylated chromenones (e.g., 4-propyl-2H-chromen-2-one in ), balancing lipophilicity and aqueous solubility .
Research Implications and Gaps
- Biological Activity: The target compound’s bioactivity remains unstudied. However, analogs with chromenone or dihydroquinoline moieties show antimicrobial, antitumor, and kinase-inhibitory properties, suggesting promising avenues for testing .
- Structural Optimization: Substitution at the quinoline’s 6-position (e.g., methyl in ) could enhance target engagement compared to the unsubstituted dihydroquinoline in the target compound .
Biological Activity
The compound 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one is a member of the chromone family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that combines chromone and dihydroquinoline moieties. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that derivatives of chromones exhibit significant antioxidant properties. The presence of the dihydroquinoline moiety enhances these effects by scavenging free radicals and reducing oxidative stress. A study demonstrated that related compounds showed IC50 values in the micromolar range against various oxidative stress markers, indicating promising antioxidant potential .
Anticancer Properties
Several studies have reported the anticancer activity of chromone derivatives. The compound has been evaluated in vitro against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that it induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Caspase activation |
Neuroprotective Effects
The compound has shown potential in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. It acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical enzymes involved in neurotransmitter degradation. Inhibition studies revealed IC50 values of 0.28 µM for AChE and 0.34 µM for MAO-A, suggesting strong potential for treating cognitive decline associated with neurodegeneration .
- Inhibition of Enzymes : The compound inhibits key enzymes such as AChE and MAOs, leading to increased levels of neurotransmitters like acetylcholine and serotonin in the brain.
- Apoptotic Pathways : It triggers intrinsic apoptotic pathways in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins.
- Antioxidant Mechanism : The antioxidant activity is attributed to its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
Case Studies
- Study on Anticancer Activity : A recent study involving the compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12.5 µM. The study highlighted that the compound's mechanism involves inducing oxidative stress leading to apoptosis .
- Neuroprotective Study : Another investigation assessed the neuroprotective effects in a mouse model of Alzheimer's disease. The results showed that treatment with the compound improved cognitive function as measured by the Morris water maze test and reduced amyloid plaque formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
